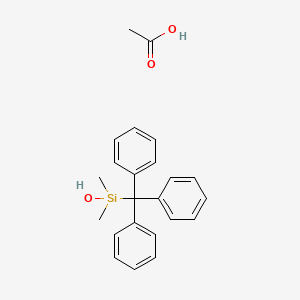
Acetic acid;hydroxy-dimethyl-tritylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hydroxy-dimethyl-tritylsilane is a compound that combines the properties of acetic acid and hydroxy-dimethyl-tritylsilane. Acetic acid is a simple carboxylic acid known for its role in vinegar, while hydroxy-dimethyl-tritylsilane is a silicon-based compound often used in organic synthesis and as a protecting group in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-tritylsilane typically involves the reaction of acetic acid with hydroxy-dimethyl-tritylsilane under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under stringent conditions. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hydroxy-dimethyl-tritylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;hydroxy-dimethyl-tritylsilane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of acetic acid;hydroxy-dimethyl-tritylsilane involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. Its silicon-based structure allows it to interact with a wide range of substrates, making it a versatile tool in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;hydroxy-dimethyl-tritylsilane include:
Triethylsilane: Another silicon-based compound used in organic synthesis.
Trimethylsilyl chloride: A commonly used reagent for protecting hydroxyl groups.
Dimethylphenylsilane: A silicon-based compound with applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and hydroxy-dimethyl-tritylsilane properties. This combination allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
63832-95-1 |
|---|---|
Formule moléculaire |
C23H26O3Si |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
acetic acid;hydroxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C21H22OSi.C2H4O2/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17,22H,1-2H3;1H3,(H,3,4) |
Clé InChI |
ZYWHVBJSXTXNLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


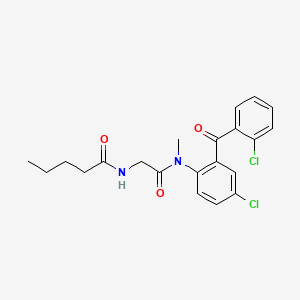

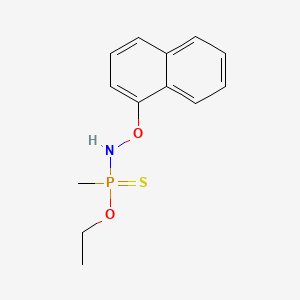
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
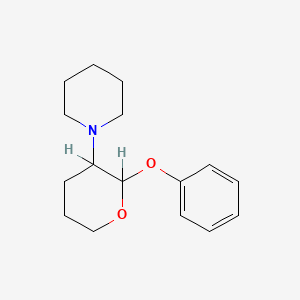
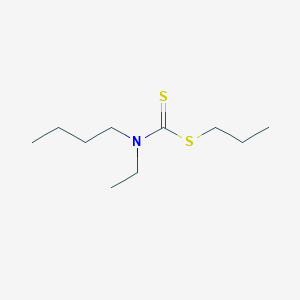

![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)


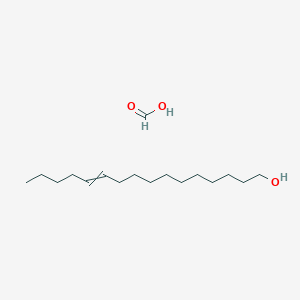

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
